Positional Isomerism: 3-Isopropyl vs. 2-Isopropyl Regulate Divergent Synthetic Utility
The 3-isopropyl substitution pattern on the pyrazolo[1,5-a]pyridine scaffold creates a distinct synthetic intermediate compared to the 2-isopropyl isomer. While 2-isopropylpyrazolo[1,5-a]pyridine (CAS 59942-84-6) is the established precursor for AV1013, a drug candidate targeting neuropathic pain and addiction , the 3-isopropyl isomer (CAS 59942-83-5) provides an alternative regiochemistry that enables different SAR exploration [1]. The two isomers are chemically distinct: 3-isopropyl has the alkyl group on the pyrazole ring carbon adjacent to the bridgehead nitrogen, whereas 2-isopropyl places it one position further, altering electronic distribution and reactivity in subsequent functionalization reactions [1].
| Evidence Dimension | Synthetic intermediate application and CAS registry |
|---|---|
| Target Compound Data | CAS 59942-83-5; intermediate for 3-position derivatization; 97–98% purity |
| Comparator Or Baseline | 2-Isopropylpyrazolo[1,5-a]pyridine, CAS 59942-84-6; intermediate for AV1013 (2-amino-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone hydrochloride) |
| Quantified Difference | Different CAS registry; different downstream drug candidates; positional isomerism alters regioselectivity of electrophilic substitution and cross-coupling reactions |
| Conditions | Synthetic chemistry context; commercial availability as research intermediates |
Why This Matters
Procurement of the correct positional isomer is critical because the 3-isopropyl variant enables access to a different chemical space in medicinal chemistry campaigns than the 2-isopropyl isomer, which is dedicated to the AV1013 pathway.
- [1] PubChem. 3-Isopropylpyrazolo[1,5-a]pyridine; CID 45096130. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/45096130. View Source
